6-Ethoxy-2,3,4-trifluorobenzyl alcohol
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Overview
Description
6-Ethoxy-2,3,4-trifluorobenzyl alcohol is a chemical compound with the molecular formula C9H9F3O2. It is known for its unique structure, which includes an ethoxy group and three fluorine atoms attached to a benzyl alcohol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2,3,4-trifluorobenzyl alcohol typically involves the reaction of 2,3,4-trifluorobenzyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ethoxy group. The resulting product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2,3,4-trifluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-ethoxy-2,3,4-trifluorobenzaldehyde or 6-ethoxy-2,3,4-trifluorobenzoic acid.
Reduction: Formation of 6-ethoxy-2,3,4-trifluorotoluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-2,3,4-trifluorobenzyl alcohol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2,3,4-trifluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The ethoxy and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trifluorobenzyl alcohol
- 6-Methoxy-2,3,4-trifluorobenzyl alcohol
- 6-Ethoxy-2,4,5-trifluorobenzyl alcohol
Uniqueness
6-Ethoxy-2,3,4-trifluorobenzyl alcohol is unique due to the specific positioning of the ethoxy group and the three fluorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(6-ethoxy-2,3,4-trifluorophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-2-14-7-3-6(10)9(12)8(11)5(7)4-13/h3,13H,2,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGYHNQMWRHWQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1CO)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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